LSN3106729 Hydrochloride: A Technical Overview of its CDK Inhibitor Activity
LSN3106729 Hydrochloride: A Technical Overview of its CDK Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3106729, also known as Abemaciclib metabolite M18, is an active metabolite of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] Abemaciclib (Verzenio®) is an approved therapeutic for certain types of breast cancer.[5][6][7] LSN3106729, along with other major metabolites, contributes to the overall clinical activity of the parent drug due to its significant presence in plasma and comparable in vitro potency.[1][4][8] This technical guide provides a comprehensive overview of the CDK inhibitor activity of LSN3106729 hydrochloride, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
LSN3106729 hydrochloride, as a metabolite of Abemaciclib, functions as an ATP-competitive inhibitor of CDK4 and CDK6.[1][9] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. By binding to the ATP-binding pocket of CDK4 and CDK6, LSN3106729 prevents the phosphorylation of the Retinoblastoma protein (Rb).[6][9] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to cell cycle arrest in the G1 phase, and ultimately inhibiting tumor cell proliferation.[6][9]
The signaling pathway is illustrated in the diagram below:
Quantitative Inhibitor Activity
LSN3106729 has demonstrated potent inhibitory activity against CDK4 and CDK6 in cell-free biochemical assays. Its potency is comparable to that of the parent compound, Abemaciclib, and other active metabolites.
| Compound | Target | IC50 (nM)[2] |
| LSN3106729 (Metabolite M18) | CDK4/Cyclin D1 | 1.46 |
| LSN3106729 (Metabolite M18) | CDK6/Cyclin D1 | 2.65 |
| Abemaciclib (Parent Drug) | CDK4/Cyclin D1 | 1.57 |
| Abemaciclib (Parent Drug) | CDK6/Cyclin D1 | 2.02 |
| Metabolite M2 | CDK4/Cyclin D1 | 1.24 |
| Metabolite M2 | CDK6/Cyclin D1 | 1.33 |
| Metabolite M20 | CDK4/Cyclin D1 | Not explicitly stated but nearly identical to Abemaciclib |
| Metabolite M20 | CDK6/Cyclin D1 | Not explicitly stated but nearly identical to Abemaciclib |
In cellular assays, LSN3106729 (M18) inhibited cell growth and cell cycle progression in a concentration-dependent manner. However, its potency in these cell-based assays was observed to be approximately 3- to 20-fold lower than that of Abemaciclib, depending on the specific endpoint being measured.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the CDK inhibitor activity of LSN3106729 hydrochloride.
In Vitro CDK4/CDK6 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D1.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes
-
Substrate: Retinoblastoma (Rb) protein or a synthetic peptide substrate
-
Adenosine Triphosphate (ATP), [γ-33P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[10]
-
LSN3106729 hydrochloride, serially diluted in DMSO
-
96- or 384-well microplates
-
Filter plates and scintillation counter (for radiometric assay) or luminometer (for luminescence assay)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of LSN3106729 hydrochloride in DMSO.
-
Reaction Mixture: In each well of the microplate, combine the CDK enzyme, substrate, and a specific concentration of the test compound in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA.
-
Detection:
-
Radiometric Assay: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Luminescence Assay (e.g., Kinase-Glo®): Add a detection reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for CDK Inhibitor Activity
This protocol outlines a general method to assess the effect of LSN3106729 on cell proliferation and the phosphorylation of downstream targets in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, Colo-205 for colorectal cancer)
-
Cell culture medium and supplements
-
LSN3106729 hydrochloride
-
Reagents for cell proliferation assay (e.g., MTS or CellTiter-Glo®)
-
Reagents and equipment for Western blotting (lysis buffer, antibodies against pRb, Topo IIα, pHH3, and loading controls)
-
Reagents and equipment for flow cytometry (e.g., propidium iodide for DNA staining)
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates (for proliferation assays) or larger culture dishes (for Western blotting and flow cytometry) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of LSN3106729 hydrochloride. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
Cell Proliferation: Add the proliferation reagent to the 96-well plates and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and collect the protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Rb (Ser780), Topoisomerase IIα, and phospho-Histone H3 (Ser10), followed by secondary antibodies. Visualize the protein bands to assess the inhibition of downstream CDK4/6 targets.[1]
-
Flow Cytometry: Harvest the cells, fix them, and stain with a DNA-binding dye like propidium iodide. Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Conclusion
LSN3106729 hydrochloride, an active metabolite of Abemaciclib, is a potent inhibitor of CDK4 and CDK6. Its in vitro inhibitory activity is comparable to the parent drug, and it contributes to the overall therapeutic effect of Abemaciclib. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CDK inhibitors and cancer therapeutics. Further investigation into the differential cellular potency and the in vivo efficacy of LSN3106729 is warranted to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous quantification of abemaciclib and its active metabolites in human and mouse plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. investor.lilly.com [investor.lilly.com]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. Lilly announces publication of analyses showing benefit of the addition of Verzenio® (abemaciclib) in multiple subgroups of patients with advanced breast cancer identified as having a more concerning prognosis [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
